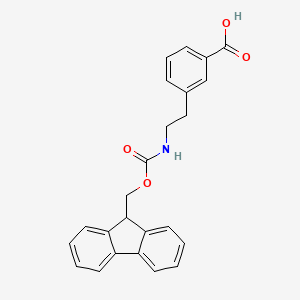

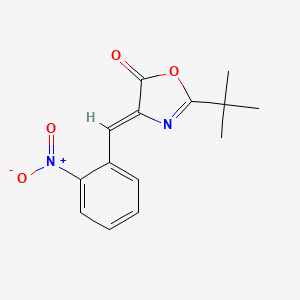

N-(2-(3-氯苯基)-2-甲氧基丙基)-2-甲氧基-4,5-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

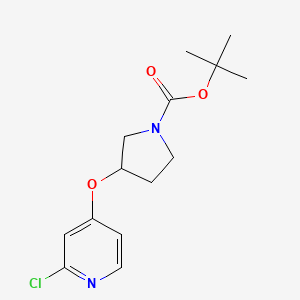

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as selective dopamine D1 receptor antagonists and has been shown to have a number of interesting properties that make it a valuable tool for investigating the role of dopamine in various physiological and pathological processes.

科学研究应用

合成及药理学应用

-

抗 HIV 和抗真菌活性:已经合成出新型苯磺酰胺,包括结构复杂性类似于所讨论化合物的衍生物,并评估了它们潜在的抗 HIV 和抗真菌活性。这些化合物表现出显着的体外活性,突出了它们作为治疗剂的潜力(Zareef et al., 2007)。

-

抗菌性质的生物筛选:已经合成出 N-二甲基苯基取代苯磺酰胺的衍生物,并评估了它们对各种微生物的生物活性。这些研究强调了这些化合物的抗菌特性,表明它们在开发新的抗菌剂方面的作用(Aziz‐ur‐Rehman et al., 2014)。

-

认知增强特性:某些苯磺酰胺衍生物已被确定为具有认知增强特性的有效且选择性的 5-HT6 受体拮抗剂。这一发现为治疗与阿尔茨海默病和精神分裂症等疾病相关的认知缺陷开辟了途径(Hirst et al., 2006)。

化学合成及材料科学应用

-

氯化试剂:N-氯代-N-甲氧基苯磺酰胺用作各种底物的反应性氯化试剂,为有机合成和材料科学应用中至关重要的氯化反应提供了一种简单而有效的方法(Pu et al., 2016)。

-

电化学还原:对与苯磺酰胺相关的化合物的电化学还原的研究提供了对电化学和环境修复领域潜在应用的见解,例如持久性有机污染物的降解(McGuire & Peters, 2016)。

-

超分子结构:已经分析了 N-芳基-2,5-二甲氧基苯磺酰胺的晶体结构,以了解弱相互作用对超分子结构的影响。这项研究有助于设计具有特定物理性质的新材料(Shakuntala et al., 2017)。

作用机制

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and pain signaling .

Pharmacokinetics

It may be metabolized in the liver and excreted through the kidneys .

Result of Action

Based on its structural similarity to other compounds, it may have anti-inflammatory or analgesic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets .

属性

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO4S/c1-13-9-17(24-4)18(10-14(13)2)26(22,23)21-12-19(3,25-5)15-7-6-8-16(20)11-15/h6-11,21H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTUTJOQPMVFRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2781910.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2781911.png)

![ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2781912.png)

![ethyl {2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2781914.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2781920.png)

![Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2781923.png)